molecular formula C6H6N2O2 B112045 2-Methoxypyrimidine-4-carbaldehyde CAS No. 164738-44-7

2-Methoxypyrimidine-4-carbaldehyde

Cat. No.: B112045
CAS No.: 164738-44-7
M. Wt: 138.12 g/mol
InChI Key: TWESBRAYQPCROD-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-4-carbaldehyde is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyrimidine-4-carbaldehyde typically involves the reaction of pyrimidine derivatives with methoxy substituents. One common method includes the use of dimethyl carbonate (DMC) and a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) to introduce the methoxy group. The reaction conditions often involve heating the reactants in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxypyrimidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The methoxy group can influence the compound’s solubility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrimidine-5-carbaldehyde
  • 2-Methoxypyrimidine-6-carbaldehyde
  • 2-Ethoxypyrimidine-4-carbaldehyde

Uniqueness

2-Methoxypyrimidine-4-carbaldehyde is unique due to the position of the methoxy and aldehyde groups on the pyrimidine ring. This specific arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs .

Properties

IUPAC Name

2-methoxypyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWESBRAYQPCROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438108
Record name 2-methoxypyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164738-44-7
Record name 2-methoxypyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyrimidine-4-carbaldehyde
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